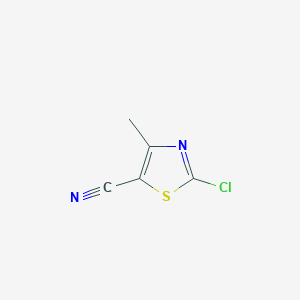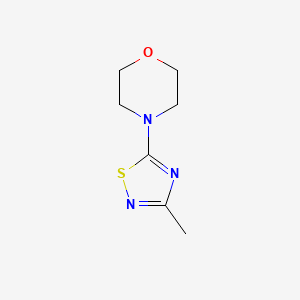
4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring in this compound is substituted with isopropyl and dimethyl groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, which is a five-membered ring with two nitrogen atoms, forms the core of the molecule . Attached to this ring are the isopropyl and dimethyl groups, as well as a sulfonyl group that is connected to a piperidine ring. This piperidine ring is further connected to a pyridine ring via an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For instance, the pyrazole ring might undergo reactions typical of aromatic heterocycles, such as electrophilic substitution . The sulfonyl group could potentially be involved in substitution reactions, while the piperidine and pyridine rings might undergo reactions typical of amines and aromatic compounds, respectively .科学的研究の応用
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry plays a crucial role in the development of novel compounds with potential therapeutic and material applications. The synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties illustrates the utility of related compounds in generating new chemical entities. These derivatives have been explored for their antimicrobial activities, indicating their significance in medicinal chemistry (Ammar et al., 2004).
Antimicrobial and Antioxidant Activities
The exploration of new heterocyclic compounds for antimicrobial and antioxidant properties is a vital area of research. Novel heterocycles based on the pyrazolopyridine framework have shown promising antimicrobial activities. Similarly, the synthesis of pyrazolopyridine derivatives and their evaluation for antioxidant, antitumor, and antimicrobial activities highlight the broad spectrum of biological activities these compounds can exhibit, offering insights into their potential as therapeutic agents (Gouda, 2012).
Structural Analysis and Molecular Interactions
The study of the molecular structure and interactions of heterocyclic sulfonamides provides a deeper understanding of their chemical behavior and potential applications. For instance, the investigation of supramolecular structures of sulfonamide derivatives offers insights into their hydrogen-bonding arrangements, which are critical for understanding their reactivity and binding properties (Kosutić Hulita et al., 2005).
Material Science Applications
In addition to pharmaceutical applications, heterocyclic compounds containing sulfonyl groups have been explored for their material science applications. For example, the synthesis of fluorinated polyamides containing pyridine and sulfone moieties highlights the potential of these compounds in creating materials with desirable properties such as solubility, thermal stability, and low dielectric constants (Liu et al., 2013).
将来の方向性
The compound “4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” and its derivatives could be the subject of future research, given the known biological activities of many pyrazole derivatives . Potential areas of study could include the synthesis of new derivatives, the investigation of their biological activities, and the exploration of their mechanisms of action .
特性
IUPAC Name |
4-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-13(2)22-15(4)18(14(3)20-22)26(23,24)21-11-5-6-17(12-21)25-16-7-9-19-10-8-16/h7-10,13,17H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOJFBDHVDNGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

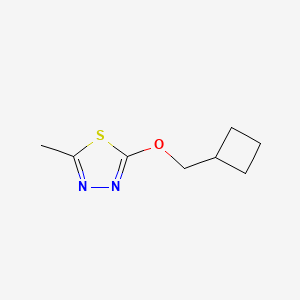
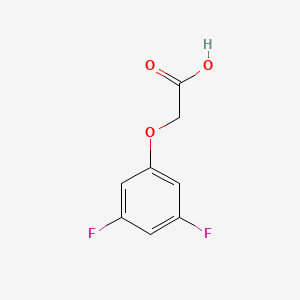
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide](/img/structure/B3015540.png)
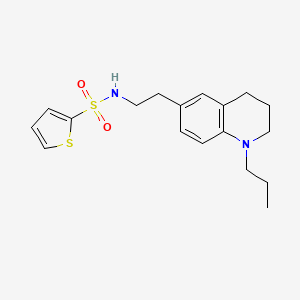

![1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015544.png)
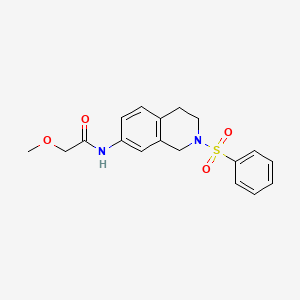

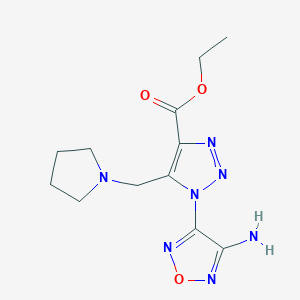
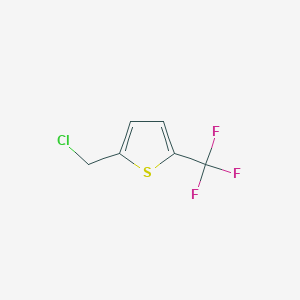
![N-cyclohexyl-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3015552.png)
![2,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3015555.png)
